![molecular formula C15H29N3O3S B5398560 1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide](/img/structure/B5398560.png)
1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide
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Overview
Description
1-[(Dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide, also known as DSP-4, is a selective neurotoxin that is widely used in scientific research to study the noradrenergic system. DSP-4 is a potent inhibitor of the noradrenaline transporter, which is responsible for the reuptake of noradrenaline from the synaptic cleft. By inhibiting this transporter, DSP-4 causes a selective degeneration of noradrenergic neurons in the brain, making it a valuable tool for studying the role of noradrenaline in various physiological and pathological processes.
Mechanism of Action
1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide is a potent inhibitor of the noradrenaline transporter, which is responsible for the reuptake of noradrenaline from the synaptic cleft. By inhibiting this transporter, 1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide causes a selective degeneration of noradrenergic neurons in the brain. This degeneration is thought to be due to the accumulation of toxic levels of noradrenaline in these neurons, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
The selective degeneration of noradrenergic neurons caused by 1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. Some of these effects include:
1. Decreased noradrenaline levels in the brain: 1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide causes a selective degeneration of noradrenergic neurons in the brain, leading to a decrease in noradrenaline levels.
2. Alterations in behavior: 1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide has been shown to cause alterations in behavior, including increased anxiety and decreased locomotor activity.
3. Changes in gene expression: 1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide has been shown to alter the expression of various genes in the brain, including those involved in stress and anxiety-related behaviors.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide in lab experiments include its selectivity for noradrenergic neurons, its ability to cause a selective degeneration of these neurons, and its wide range of applications in scientific research. However, some limitations of using 1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide in lab experiments include its potential toxicity and the need for careful dosing to avoid non-specific effects.
Future Directions
Some future directions for research using 1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide include:
1. Investigating the role of noradrenaline in depression: 1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide could be used to selectively deplete noradrenergic neurons in animal models of depression and study the effects of this depletion on depressive-like behaviors.
2. Studying the role of noradrenaline in cognitive function: 1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide could be used to investigate the role of noradrenaline in cognitive function and memory.
3. Developing new neurotoxins: 1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide could be used as a template for developing new neurotoxins that are selective for other neurotransmitter systems, such as dopamine or serotonin.
Conclusion:
1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide is a potent neurotoxin that has been widely used in scientific research to study the role of the noradrenergic system in various physiological and pathological processes. Its selectivity for noradrenergic neurons and its ability to cause a selective degeneration of these neurons make it a valuable tool for studying the role of noradrenaline in various processes. However, its potential toxicity and the need for careful dosing should be taken into consideration when using 1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide in lab experiments.
Synthesis Methods
1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide can be synthesized by reacting 1-methylcyclohexylamine with piperidine-4-carboxylic acid, followed by the addition of dimethylsulfamoyl chloride. The resulting product is then purified using chromatography to obtain 1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide in its pure form.
Scientific Research Applications
1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide has been widely used in scientific research to study the role of the noradrenergic system in various physiological and pathological processes. Some of the applications of 1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide in scientific research include:
1. Studying the role of noradrenaline in stress and anxiety: 1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide has been used to selectively deplete noradrenergic neurons in the brain and study the effects of this depletion on stress and anxiety-related behaviors.
2. Investigating the role of noradrenaline in drug addiction: 1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide has been used to study the role of noradrenaline in drug addiction and withdrawal.
3. Studying the role of noradrenaline in neurodegenerative diseases: 1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide has been used to study the role of noradrenaline in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-(dimethylsulfamoyl)-N-(1-methylcyclohexyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3S/c1-15(9-5-4-6-10-15)16-14(19)13-7-11-18(12-8-13)22(20,21)17(2)3/h13H,4-12H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPXESHLLXNQAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)NC(=O)C2CCN(CC2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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